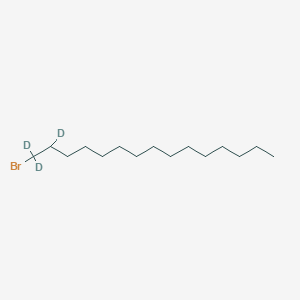

![molecular formula C7H6BrN3O B1148602 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-15-3](/img/structure/B1148602.png)

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves several chemical reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, demonstrates a process starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate and subsequent bromination using phosphorus oxybromide (Niu Wen-bo, 2011).

Molecular Structure Analysis

Molecular structure analysis through methods like X-ray crystallography provides insight into the compound's configuration. In studies of similar pyrazolo[3,4-b]pyridine derivatives, the crystal structure is determined to understand the spatial arrangement of atoms and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. These reactions include the formation of hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, showcasing the compound's ability to engage in complex molecular interactions (J. Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as thermal stability and crystalline structure, are crucial for their application in material science and organic electronics. For instance, the thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups revealed their stability up to specific temperatures, indicating their suitability for various applications (E. M. El-Menyawy et al., 2019).

科学的研究の応用

Polyheterocyclic Ring Systems Synthesis : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems. These systems showed potential for in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Optical and Quantum Electronics : Pyrazolo[4,3-b] pyridine derivatives were analyzed for their stability and polycrystalline structure, finding applications in devices showing photovoltaic properties and potential in the field of electronics (El-Menyawy, Zedan, & Nawar, 2019).

Kinase-focussed Library Development : The compound's scaffold was considered for drug-discovery chemistry, particularly for ATP competitive binding to kinase enzymes, which are significant in cancer drug targets (Smyth et al., 2010).

Antitumor Agent Evaluation : Methoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, were synthesized and screened for their in vitro antitumor activity, showing promising results against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Antiviral and Antitumor Nucleosides Synthesis : C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their biological activity, displaying moderate cytotoxicity to certain tumor cell lines in culture (Sanghvi et al., 1989).

Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines were analyzed for their diversity, synthetic methods, and biomedical applications, suggesting their broad utility in various biomedical areas (Donaire-Arias et al., 2022).

Anti-inflammatory and Analgesic Activities : 7-Azaindazole chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine displayed significant anti-inflammatory and analgesic activities, with potential for pharmacological applications (Chamakuri, Muppavarapu, & Yellu, 2016).

作用機序

将来の方向性

特性

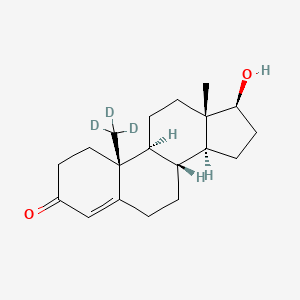

IUPAC Name |

3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYHKPFKJSERQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=NNC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)